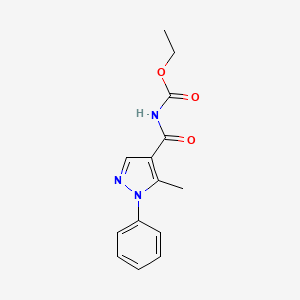
ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EPMC is a carbamate derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
Target of Action
The primary targets of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate are currently unknown. Pyrazole derivatives, which include this compound, are known to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound may have a variety of effects at the molecular and cellular level
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate has several advantages for lab experiments. It is easy to synthesize and purify, and its anticancer and anti-inflammatory properties make it a promising candidate for further research. However, this compound also has limitations. Its low solubility in water can make it difficult to work with in aqueous solutions, and its potential toxicity must be taken into consideration.
Zukünftige Richtungen
There are several future directions for the research of ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate. One direction is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration method for this compound. Another direction is the investigation of the potential side effects and toxicity of this compound. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and potential clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has shown promise as an anticancer and anti-inflammatory agent, and further research is needed to determine its potential clinical applications.
Synthesemethoden
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate can be synthesized through various methods, including the reaction of ethyl chloroformate with 5-methyl-1-phenylpyrazole-4-carboxylic acid, followed by the addition of ammonia. Another method involves the reaction of ethyl chloroformate with 5-methyl-1-phenylpyrazole-4-carbonyl chloride, followed by the addition of ammonia. Both methods result in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer. Studies have shown that this compound has anticancer properties, as it can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)16-13(18)12-9-15-17(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXDGLYNJLGGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)
![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)



![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)
![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)